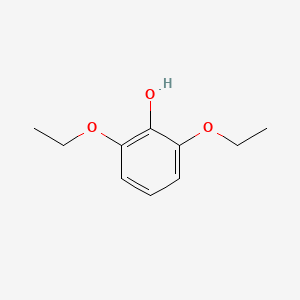
2,6-Diethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethoxyphenol is an organic compound with the molecular formula C10H14O3. It is a phenolic compound characterized by the presence of two ethoxy groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxyphenol typically involves the etherification of pyrogallol (1,2,3-trihydroxybenzene) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
Pyrogallol+2Ethyl Iodide→this compound+2Potassium Iodide
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactors. These methods offer advantages such as improved mixing, heat transfer, and reaction control, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2,6-Diethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
科学研究应用
2,6-Diethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a substrate for enzyme-catalyzed reactions, particularly in studies involving laccases and peroxidases.
Medicine: Research has explored its potential antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other fine chemicals.
作用机制
The mechanism of action of 2,6-Diethoxyphenol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for enzymes like laccases and peroxidases, undergoing oxidation to form reactive intermediates.
Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby exerting antioxidant effects.
Signal Transduction: It may modulate signaling pathways involved in oxidative stress and inflammation.
相似化合物的比较
2,6-Diethoxyphenol can be compared with other similar compounds such as:
2,6-Dimethoxyphenol: Similar in structure but with methoxy groups instead of ethoxy groups. It is known for its use in flavors and fragrances.
2,6-Dihydroxyphenol: Lacks the ethoxy groups and has hydroxyl groups instead. It is used in various chemical syntheses and as an antioxidant.
Uniqueness
The presence of ethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its methoxy and hydroxy analogs. This makes it particularly useful in specific applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, industrial processes, and potential medical applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its utility and importance.
属性
CAS 编号 |
90132-55-1 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
2,6-diethoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
SMSZXONJAYKZCU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC=C1)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
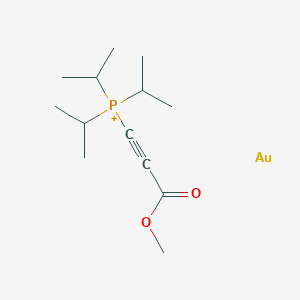
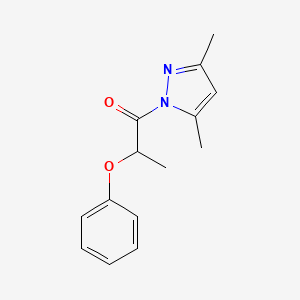

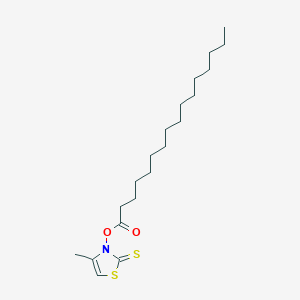

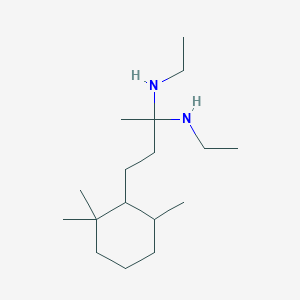
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
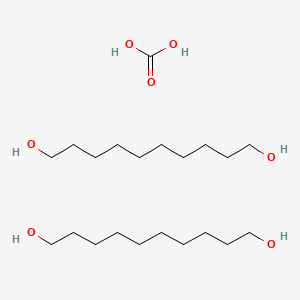

![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)



